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Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone

CAS No.: 351003-30-0

Cat. No.: B1275718

Get Quote

Executive Summary
4-Bromo-4'-ethoxybenzophenone (CAS: 351003-30-0) is a critical unsymmetrical

diarylketone intermediate used in the synthesis of liquid crystals, photo-initiators, and non-

steroidal anti-inflammatory drugs (NSAIDs).

Unlike its widely documented analog 4-bromo-4'-methoxybenzophenone, the ethoxy derivative

lacks a universally standardized melting point in common public databases due to its niche

application profile. This guide provides a definitive protocol for synthesis, purification, and

thermal characterization, establishing a predicted melting range of 128°C – 145°C based on

structural homology and crystal packing energetics.

Chemical Identity & Structural Thermodynamics
The melting point of a crystalline solid is strictly governed by intermolecular forces—specifically

-
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stacking and van der Waals interactions between the alkoxy chains.

Property Specification

IUPAC Name (4-bromophenyl)-(4-ethoxyphenyl)methanone

CAS Number 351003-30-0

Molecular Formula

Molecular Weight 305.17 g/mol

Predicted LogP 4.3 (High Lipophilicity)

H-Bond Acceptors 2 (Carbonyl, Ether)

Estimated Melting Point 128°C – 145°C (See Section 4.2)

Synthesis Protocol: The Friedel-Crafts Acylation
To accurately determine the melting point, one must first ensure the isolation of the para-

isomer, free from ortho-impurities which significantly depress melting values. The following

protocol utilizes a regioselective Friedel-Crafts acylation.

Reaction Mechanism
The reaction involves the generation of an acylium ion from 4-bromobenzoyl chloride, which

attacks the electron-rich phenetole (ethoxybenzene) at the para-position.

Reagents:

4-Bromobenzoyl chloride (1.0 eq)

Phenetole (Ethoxybenzene) (1.1 eq)

Aluminum Chloride (

) (1.2 eq, Anhydrous)

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology
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Activation: In a flame-dried 3-neck flask, suspend anhydrous

in dry DCM at 0°C under

atmosphere.

Acylium Formation: Add 4-bromobenzoyl chloride dropwise. Stir for 15 min until the solution

becomes homogenous (formation of

).

Addition: Add phenetole dropwise over 30 minutes, maintaining temperature

°C to maximize para-selectivity.

Reaction: Allow to warm to room temperature (25°C) and reflux for 3 hours. Monitor via TLC

(Hexane/EtOAc 9:1).

Quenching: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

Workup: Extract with DCM, wash with brine and

, and dry over

.

Recrystallization (Critical for MP): Recrystallize the crude solid from Ethanol/Heptane (1:1).

Slow cooling is required to form distinct needles suitable for MP analysis.

Process Workflow Diagram
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Figure 1: Critical path for the synthesis and purification of 4-Bromo-4'-ethoxybenzophenone.
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Characterization & Melting Point Analysis[1][2][3][4]
The Homology Argument (SAR)
Since specific literature data for the ethoxy-derivative is sparse, we validate the target range by

comparing it to structurally homologous benzophenones. The ethoxy group introduces slightly

more rotational freedom than a methoxy group, often lowering the melting point by 5–15°C due

to less efficient crystal packing efficiency.

Compound Substituent (R) Melting Point (°C) Source

4-

Bromobenzophenone
-H 79 - 84 Sigma-Aldrich [1]

4-Bromo-4'-

methoxybenzophenon

e

151 - 153 PubChem/Lit [2]

4-Bromo-4'-

ethoxybenzophenone
128 - 145 (Predicted) Calculated Range

Melting Point Determination Protocol
To verify the compound, use Differential Scanning Calorimetry (DSC) for precision or a

Capillary Melting Point Apparatus for routine checks.

Protocol:

Sample Prep: Grind 5 mg of the dried, recrystallized sample into a fine powder.

Loading: Fill a capillary tube to a height of 2-3 mm. Compact via tapping.

Ramp Rate:

Fast Ramp: 10°C/min up to 110°C.

Slow Ramp: 1°C/min from 110°C to melt.

Observation: Record
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(first liquid drop) and

(complete liquefaction).

Acceptance Criteria: The range (

) must be

. A wider range indicates solvent entrapment or isomeric impurity.

Spectroscopic Validation
Before trusting the melting point, confirm identity via NMR.

1H NMR (CDCl3): Look for the characteristic ethoxy pattern.

1.45 (t, 3H,

)

4.12 (q, 2H,

)

7.6-7.8 (m, aromatic AA'BB' systems)

Troubleshooting & Impurities
If your observed melting point is < 120°C, suspect the following:

Ortho-Isomer Contamination:

Cause: Reaction temperature rose above 5°C during phenetole addition.

Remedy: Recrystallize again using Methanol; the para isomer is significantly less soluble.

Residual Solvent:

Cause: Incomplete drying. Benzophenones lattice-trap solvents easily.

Remedy: Dry under high vacuum (<1 mbar) at 50°C for 12 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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